![molecular formula C9H16ClN B2675827 3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride CAS No. 2377035-24-8](/img/structure/B2675827.png)
3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2377035-24-8 . It has a molecular weight of 173.69 . The IUPAC name for this compound is 3-(bicyclo[1.1.1]pentan-1-yl)pyrrolidine hydrochloride .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, 1-Bicyclo[1.1.1]pentylamine hydrochloride can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N.ClH/c1-2-10-6-8(1)9-3-7(4-9)5-9;/h7-8,10H,1-6H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.69 . It is stored at a temperature of 4 degrees . The purity, country of origin, and shipping temperature are not specified .科学的研究の応用
Synthetic Methodologies and Drug Design Applications
Bicyclo[1.1.1]pentanes, including structures similar to 3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride, are recognized for their effective bioisosteric properties, replacing aromatic rings, tert-butyl groups, and alkynes in drug molecules. Hughes et al. (2019) introduced a pioneering method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, showcasing the ability to incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold under mild conditions (Hughes et al., 2019). This methodology facilitates the streamlined synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, demonstrating the compound's utility in drug discovery and development.
Chemical Stability and Metabolic Pathways
The incorporation of a bicyclo[1.1.1]pentane moiety into chemical scaffolds, as explored in inhibitors of the hepatitis C virus nonstructural protein 5B, showcases its role in improving metabolic stability. Zhuo et al. (2016) discovered an unexpected in vivo conjugation pathway involving phosphocholine conjugation to a bicyclo[1.1.1]pentane-containing compound, highlighting the metabolic intricacies and stability benefits of incorporating such structures into medicinal compounds (Zhuo et al., 2016).
Advancements in Synthetic Chemistry
Recent synthetic methodologies enable the construction of drug-like bicyclopentanes, further illustrating the utility of bicyclo[1.1.1]pentane derivatives in medicinal chemistry. Zhang et al. (2020) reported a one-step, three-component radical coupling of [1.1.1]propellane, producing functionalized bicyclopentanes through a copper-mediated photoredox reaction. This method accommodates a wide array of radical precursors and nucleophiles, offering a rapid pathway to BCP analogues of known pharmaceuticals with enhanced metabolic stability (Zhang et al., 2020).
Applications in High Energy Density Materials
Beyond medicinal chemistry, bicyclo[1.1.1]pentane structures are investigated for their potential in high energy density materials (HEDMs). Ghule et al. (2011) examined polynitrobicyclo[1.1.1]pentanes for their energetic characteristics and stability, suggesting their applicability in defense owing to their high detonation velocities and pressures. The study underscores the versatility of bicyclo[1.1.1]pentane derivatives in designing compounds with significant energetic properties (Ghule et al., 2011).
Safety and Hazards
特性
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-10-6-8(1)9-3-7(4-9)5-9;/h7-8,10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOILYMUXXXCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C23CC(C2)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

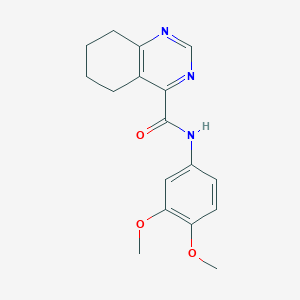

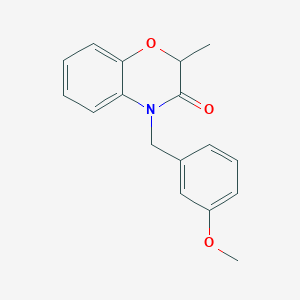
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride](/img/structure/B2675752.png)
![N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2675753.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)
![(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2675758.png)

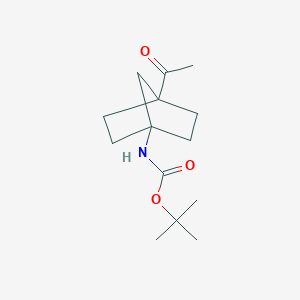
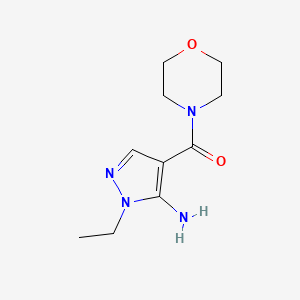
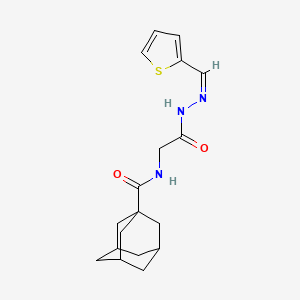
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}aniline](/img/structure/B2675765.png)
